BenchChemオンラインストアへようこそ!

5-Hydroxy-4-methylpicolinonitrile

CYP11B1 inhibition Steroidogenesis Aldosterone synthase

5-Hydroxy-4-methylpicolinonitrile (CAS 1256792-51-4) is a disubstituted picolinonitrile derivative (C₇H₆N₂O, MW 134.14) featuring a hydroxyl group at the 5-position, a methyl group at the 4-position, and a nitrile at the 2-position of the pyridine ring. Its computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area of 56.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C7H6N2O
Molecular Weight 134.138
CAS No. 1256792-51-4
Cat. No. B2405666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-methylpicolinonitrile
CAS1256792-51-4
Molecular FormulaC7H6N2O
Molecular Weight134.138
Structural Identifiers
SMILESCC1=CC(=NC=C1O)C#N
InChIInChI=1S/C7H6N2O/c1-5-2-6(3-8)9-4-7(5)10/h2,4,10H,1H3
InChIKeyXGFLGLPWVNDWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4-methylpicolinonitrile (CAS 1256792-51-4): Structural and Physicochemical Baseline for Procurement Evaluation


5-Hydroxy-4-methylpicolinonitrile (CAS 1256792-51-4) is a disubstituted picolinonitrile derivative (C₇H₆N₂O, MW 134.14) featuring a hydroxyl group at the 5-position, a methyl group at the 4-position, and a nitrile at the 2-position of the pyridine ring [1]. Its computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area of 56.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities typically ≥98% . As of April 2026, high-strength, head-to-head quantitative differentiation evidence against defined structural analogs is markedly limited in the public domain; the compound’s profile is predominantly defined by screening-level target engagement data and its utility as a synthetic intermediate [2].

Why Generic Substitution Fails for 5-Hydroxy-4-methylpicolinonitrile in Structure-Sensitive Applications


The regiospecific placement of the hydroxyl (5-position), methyl (4-position), and nitrile (2-position) substituents on the pyridine ring creates a hydrogen-bond donor/acceptor topology and electronic distribution that cannot be replicated by positional isomers (e.g., 3-hydroxy-4-methyl or 5-hydroxy-6-methyl analogs) or by analogs with alternative substituents (e.g., 5-hydroxy-6-propyl, 6-chloro-5-hydroxy, or 5-methoxy-4-methyl variants) [1][2]. In target-engagement contexts, even minor substituent alterations have been observed to shift CYP11B1 inhibitory potency by over 100-fold between structurally related entries in BindingDB, underscoring that the specific 4-methyl-5-hydroxy-2-cyano arrangement is not interchangeable with close analogs [3]. For synthetic applications, the unique combination of a nucleophilic phenolic -OH and an electron-withdrawing ortho-nitrile dictates distinct reactivity in cyclization and cross-coupling pathways, making direct substitution with other picolinonitrile building blocks chemically non-equivalent [4].

Quantitative Differentiation Evidence Guide for 5-Hydroxy-4-methylpicolinonitrile (CAS 1256792-51-4)


CYP11B1 Inhibitory Potency: Target Engagement Compared Across Picolinonitrile-Derived Chemotypes

In publicly deposited CYP11B1 inhibition data, compounds bearing the 5-hydroxy-4-methylpicolinonitrile core exhibit a wide IC50 range (77 nM to 8,330 nM depending on peripheral substitution), whereas structurally distinct picolinonitrile-derived chemotypes in the same BindingDB target set show potencies spanning from 77 nM to >4,700 nM. This within-class variability confirms that the 5-hydroxy-4-methyl substitution pattern contributes meaningfully to target engagement, but the magnitude of differentiation versus the best-in-set comparator (77 nM) cannot be precisely attributed to the core alone without matched molecular pair analysis [1][2].

CYP11B1 inhibition Steroidogenesis Aldosterone synthase

Dihydroorotase Inhibition: Single-Point Screening Data with Class-Level Context

5-Hydroxy-4-methylpicolinonitrile was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC50 of 180,000 nM (180 µM) at 10 µM compound concentration and pH 7.37 [1]. This represents weak inhibitory activity. No direct comparator data for close structural analogs in the same assay are available, but this result places the compound as a low-potency DHOase ligand relative to known inhibitors in the pyrimidine biosynthesis pathway, which typically achieve IC50 values in the low micromolar to nanomolar range [2].

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

CCR5 Antagonism: Screening-Level Activity Contextualized Against Known Antagonists

In a cell-based CCR5 antagonism assay, a derivative containing the 5-hydroxy-4-methylpicolinonitrile scaffold demonstrated an IC50 of 1,860,000 nM (1.86 mM) against human CCR5 receptor-mediated cell-cell fusion [1]. Pharmacological screening has suggested potential CCR5 antagonist utility [2]. For context, clinically developed CCR5 antagonists such as maraviroc exhibit IC50 values in the low nanomolar range (typically <10 nM), indicating that the current compound is approximately 5–6 orders of magnitude less potent. No head-to-head data against close picolinonitrile analogs in the same assay format are publicly available.

CCR5 antagonist HIV entry Chemokine receptor

Structural Uniqueness: Regioisomeric Differentiation from Commercially Available Picolinonitrile Building Blocks

Among commercially available hydroxyl-methyl-substituted picolinonitrile isomers, the 5-hydroxy-4-methyl configuration (CAS 1256792-51-4) is structurally unique. The closest commercially listed analogs include 5-hydroxy-6-propyl picolinonitrile (MW 162.19, different alkyl chain), 6-chloro-5-hydroxypicolinonitrile (halogen substitution), and 5-(oxetan-3-yloxy)picolinonitrile (ether-linked, MW differs) [1]. No 3-hydroxy-4-methyl, 4-hydroxy-5-methyl, or 5-hydroxy-3-methyl picolinonitrile isomers are widely cataloged, making the 5-hydroxy-4-methyl isomer a singular entry point for SAR exploration around this substitution pattern [2]. The computed zero rotatable bonds and specific hydrogen-bond donor/acceptor count (1 HBD, 3 HBA) further distinguish it conformationally from analogs with extended substituents [3].

Regiochemistry Building block Synthetic intermediate

Evidence-Backed Application Scenarios for 5-Hydroxy-4-methylpicolinonitrile (CAS 1256792-51-4)


CYP11B1-Focused Steroidogenesis Inhibitor Lead Generation

The demonstrated—though variable—CYP11B1 inhibitory activity (IC50 range 77–8,330 nM across derivatives) positions 5-hydroxy-4-methylpicolinonitrile as a viable core scaffold for medicinal chemistry optimization targeting aldosterone synthase [1]. Procurement is most justified when the program objective is systematic SAR exploration around the 5-hydroxy-4-methyl motif, rather than when a pre-optimized lead is required.

Non-Redundant Picolinonitrile Building Block for Kinase or GPCR Library Synthesis

As the sole commercially identified 4-methyl-5-hydroxy regioisomer of picolinonitrile, this compound fills a unique structural niche in diversity-oriented synthesis libraries [2]. Its zero rotatable bonds and balanced HBD/HBA profile make it suitable for fragment-based drug discovery (FBDD) collections where conformational rigidity is valued for ligand efficiency optimization [3].

Pyrimidine Biosynthesis Pathway Probe Development

The weak but confirmed dihydroorotase inhibition (IC50 180 µM) provides a starting point for developing chemical probes targeting the pyrimidine biosynthesis pathway [4]. While the current potency is low, the compound's small molecular weight (134.14) and favorable ligand efficiency metrics support fragment-growth strategies for DHOase inhibitor optimization.

CCR5 Antagonist Scaffold for Early-Stage HIV Entry Inhibitor Research

The CCR5 antagonist activity (IC50 1.86 mM), though substantially weaker than clinical benchmarks, establishes a defined biological anchor [5]. Programs seeking novel, non-maraviroc-chemotype CCR5 scaffolds for resistance-breaking antiviral research may find this compound useful as an early starting point for fragment elaboration, provided that extensive potency optimization is anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-4-methylpicolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.